Ammonium methyldithiocarbamate

Description

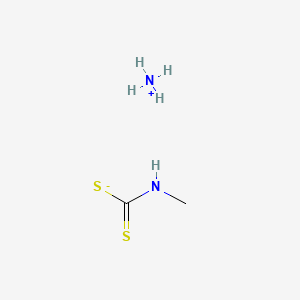

Ammonium methyldithiocarbamate (AMDC), also known as metam-ammonium (IUPAC name: this compound), is a dithiocarbamate compound with the chemical formula CH₃NHCS₂NH₄ . It is classified as a soil fumigant and fungicide, primarily used in agricultural settings to control nematodes, fungi, and weeds. Structurally, AMDC consists of a methyl group attached to the dithiocarbamate backbone, with an ammonium counterion. It is a yellow crystalline solid that decomposes in air and water, releasing methyl isothiocyanate (MITC), its active degradation product .

Properties

CAS No. |

39680-90-5 |

|---|---|

Molecular Formula |

C2H8N2S2 |

Molecular Weight |

124.23 g/mol |

IUPAC Name |

azanium;N-methylcarbamodithioate |

InChI |

InChI=1S/C2H5NS2.H3N/c1-3-2(4)5;/h1H3,(H2,3,4,5);1H3 |

InChI Key |

LVYAMPSKHSIFNV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)[S-].[NH4+] |

Related CAS |

144-54-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium methyldithiocarbamate can be synthesized through the reaction of methylamine with carbon disulfide in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NH}_4\text{OH} \rightarrow \text{CH}_3\text{NCS}_2\text{NH}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves a one-pot reaction where methylamine, carbon disulfide, and ammonium hydroxide are mixed under controlled conditions. The reaction is carried out in a solvent-free environment to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form thiuram disulfides.

Substitution: The compound can be S-alkylated to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Alkyl halides are often used for S-alkylation reactions.

Major Products:

Oxidation: Thiuram disulfides.

Substitution: S-alkyl derivatives of this compound

Scientific Research Applications

Ammonium methyldithiocarbamate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of metal complexes.

Biology: Employed in studies involving enzyme inhibition due to its ability to chelate metal ions.

Medicine: Investigated for its potential anticancer properties.

Industry: Utilized in the vulcanization of rubber and as a soil fumigant in agriculture

Mechanism of Action

The mechanism of action of ammonium methyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese. This inhibition disrupts the catalytic and regulatory thiol groups of cytoplasmic enzymes, leading to the compound’s pesticidal and fungicidal activities .

Comparison with Similar Compounds

Comparison with Similar Dithiocarbamate Compounds

Structural and Functional Differences

Dithiocarbamates vary by substituents (alkyl/aryl groups) and counterions (sodium, potassium, ammonium). Key comparisons include:

Sodium Methyldithiocarbamate (SMDC)

- Formula : CH₃NHCS₂Na

- Properties : SMDC (e.g., Vapam®) is a commercial fumigant. Unlike AMDC, it is a sodium salt, which enhances water solubility and stability. SMDC degrades to MITC, similar to AMDC, but sodium salts generally exhibit fewer complications in biological systems compared to ammonium salts .

- Application : Used as a pre-plant soil fumigant.

Diethyldithiocarbamate (DDC)

- Formula : (C₂H₅)₂NCS₂Na

- Properties : DDC is a prototypic dithiocarbamate with ethyl substituents. It enhances neurotoxicity in MPTP-induced models, unlike AMDC or methyldithiocarbamate (MDC), which lack this effect .

- Application : Industrial chelator and antidote for metal poisoning.

Ethylenebisdithiocarbamate (EBDC)

- Formula : C₄H₆N₂S₄Na₂

- Properties: A dimeric dithiocarbamate with a ethylene bridge. EBDC derivatives (e.g., mancozeb) degrade to ethylenethiourea, a suspected carcinogen, whereas AMDC degrades to MITC .

- Application : Broad-spectrum fungicide.

Stability and Degradation Pathways

Neurotoxicity

Antimicrobial Efficacy

Chemical Reactions Analysis

Decomposition Reactions

Ammonium methyldithiocarbamate is unstable in aqueous environments and reacts with acids or water to produce toxic byproducts.

Hydrolysis in Water

When diluted with water, it decomposes into:

This decomposition is rapid, especially under acidic conditions, and generates products that pose environmental and health risks .

Reaction with Strong Acids

In the presence of strong acids (e.g., HCl), the compound breaks down further:

| Condition | Primary Products | References |

|---|---|---|

| Dilution with water | MITC, H₂S, CS₂, CH₃NH₂ | |

| Strong acid exposure | CS₂, CH₃NH₂ |

Atmospheric Gas-Phase Reactions

Methylisothiocyanate (MITC), a primary decomposition product, undergoes reactions with hydroxyl radicals (OH) in the atmosphere.

Reaction with Hydroxyl Radicals (OH)

-

Conversion to Methyl Isocyanate (MIC) :

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Half-Life |

|---|---|---|

| MITC | 15.36 × 10⁻¹² | 15.7 h |

| MIC | 3.62 × 10⁻¹² | 66.5 h |

Environmental Degradation

This compound and its breakdown products interact with soil and microbial systems.

Soil and Microbial Degradation

-

Hydrolysis : Under alkaline conditions, dithiocarbamates are stable, but acidic conditions accelerate degradation .

-

Microbial Activity : Soil microorganisms metabolize dithiocarbamates, producing secondary metabolites like ethylene thiourea (ETU) , propylene thiourea (PTU) , and thiourea (TU) .

-

Half-Life : Ranges from 2 hours to 10 days , depending on pH, temperature, and matrix .

| Factor | Effect on Half-Life | References |

|---|---|---|

| Alkaline pH | Stabilizes compound | |

| Acidic pH | Accelerates degradation | |

| Soil microorganisms | Promote breakdown into ETU, PTU, TU |

Biochemical and Toxicological Reactions

Exposure to this compound and its metabolites triggers oxidative stress and cholinesterase inhibition.

Oxidative Stress Mechanism

-

Glutathione Depletion : Reduces intracellular glutathione (GSH), leading to oxidative stress .

-

Cytokine Dysregulation : Alters cytokine production in immune cells (e.g., upregulation of IL-10) .

Cholinesterase Inhibition

-

Shares a common mechanism with other dithiocarbamates (e.g., ziram) to inhibit cholinesterase enzymes, affecting neurological function .

Incompatibilities

Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.